molecular formula C16H15BrClNOS B3928610 N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide

N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide

Cat. No.: B3928610
M. Wt: 384.7 g/mol
InChI Key: NPBGFBAUFSBONK-UHFFFAOYSA-N
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Description

“N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide” is a complex organic compound. It contains a propanamide group (a derivative of propionic acid) attached to a bromo-methylphenyl group and a chlorophenylthio group .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple phenyl rings and the thio and amide groups . The bromine and chlorine atoms are likely to add significant weight to the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo substitution and addition reactions . The presence of the bromine and chlorine atoms may make the compound more reactive .


Physical and Chemical Properties Analysis

Based on its structure, we can infer that it’s likely to be a solid at room temperature . The presence of the bromine and chlorine atoms may increase its density compared to similar compounds without these halogens .

Mechanism of Action

Without specific study data, it’s hard to predict the exact mechanism of action of this compound. Its effects would depend on how it interacts with biological systems, which is not known at this time .

Safety and Hazards

Without specific safety data, it’s hard to say for sure, but as with any chemical compound, handling it would require appropriate safety measures to prevent ingestion, inhalation, or skin contact .

Future Directions

The study and application of such a compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or in various industrial applications .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNOS/c1-10-9-13(5-8-15(10)17)19-16(20)11(2)21-14-6-3-12(18)4-7-14/h3-9,11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBGFBAUFSBONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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